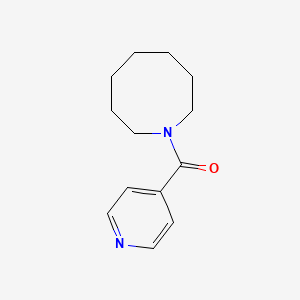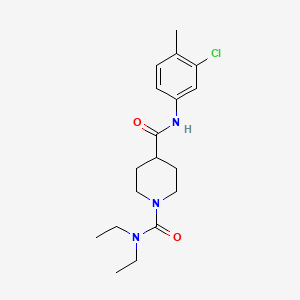![molecular formula C21H25NO4 B5414192 4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5414192.png)
4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and modulating the immune response. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit tumor growth in vitro and in vivo. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, this compound is also relatively unstable and can degrade over time, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol. One area of interest is the development of new synthetic methods for producing this compound, which could improve yields and purity. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol can be synthesized through a multistep process that involves the reaction of 2-methoxybiphenyl with phosgene, followed by the reaction with 4-aminobutyric acid. The resulting product is then treated with formaldehyde to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. This compound has also been shown to have antitumor activity, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-26-19-9-3-2-8-18(19)16-6-4-7-17(14-16)20(24)22-12-5-10-21(25,15-23)11-13-22/h2-4,6-9,14,23,25H,5,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKOZECPEASRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCCC(CC3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B5414117.png)

![3,4,5-trimethoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5414129.png)
![5-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5414135.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5414142.png)
![ethyl (2-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5414166.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5414183.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)

![N-[4-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5414210.png)

